3-(carbamothioylamino)-4-methylbenzamide
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Overview
Description
3-(Carbamothioylamino)-4-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a carbamothioylamino group attached to a benzamide core, with a methyl group at the 4-position of the benzene ring. Benzamides are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(carbamothioylamino)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with thiourea under specific conditions. The process can be summarized as follows:
Formation of 4-methylbenzoyl chloride: 4-methylbenzoic acid is first converted to 4-methylbenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Reaction with thiourea: The resulting 4-methylbenzoyl chloride is then reacted with thiourea in the presence of a base such as pyridine or triethylamine. This reaction leads to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Carbamothioylamino)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogens or other substituents can be introduced using reagents like halogens (Cl₂, Br₂) or alkyl halides (R-X).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), alkyl halides (R-X)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel benzamide derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial properties, showing activity against certain bacterial and fungal strains.
Medicine: Research has focused on its potential as an anti-inflammatory and anticancer agent, with studies indicating its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(carbamothioylamino)-4-methylbenzamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as proteases and kinases, which play crucial roles in cellular processes and disease progression.
Pathway Modulation: It can modulate signaling pathways involved in inflammation and cancer, leading to reduced cell proliferation and increased apoptosis (programmed cell death).
Comparison with Similar Compounds
Similar Compounds
- 4-(Carbamothioylamino)-3-methylbenzoic acid
- 3-(Carbamothioylamino)-4-chlorobenzamide
- 3-(Carbamothioylamino)-4-nitrobenzamide
Uniqueness
3-(Carbamothioylamino)-4-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of activity and selectivity towards various biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
1377582-04-1 |
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Molecular Formula |
C9H11N3OS |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
3-(carbamothioylamino)-4-methylbenzamide |
InChI |
InChI=1S/C9H11N3OS/c1-5-2-3-6(8(10)13)4-7(5)12-9(11)14/h2-4H,1H3,(H2,10,13)(H3,11,12,14) |
InChI Key |
ZSJPWJMOTFYTAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)NC(=S)N |
Purity |
95 |
Origin of Product |
United States |
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